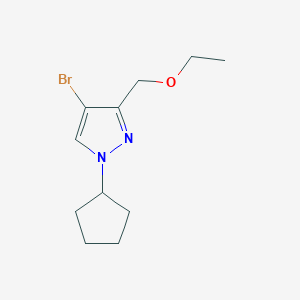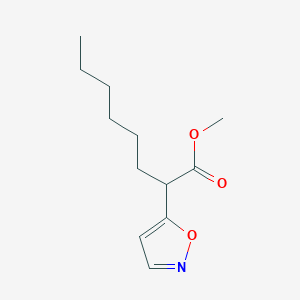
Methyl 2-(1,2-oxazol-5-yl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1,2-oxazol-5-yl)octanoate” is a chemical compound with the CAS Number: 860649-05-4 and a linear formula of C12H19NO3 . It is a product of Key Organics/BIONET .
Synthesis Analysis
The synthesis of oxazoline derivatives, which include “this compound”, has been a topic of interest in recent years . The synthesis process often involves the reaction between dicyanobenzenes and amino alcohols . The reaction is usually carried out in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H19NO3 . The compound has a molecular weight of 225.29 .Physical And Chemical Properties Analysis
“this compound” is a liquid .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 2-(1,2-oxazol-5-yl)octanoate and similar compounds have been a subject of interest in synthetic chemistry for the formation of complex structures. For instance, compounds like Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate were synthesized using a one-pot three-component strategy. Such compounds, after synthesis, are characterized by techniques like FT-IR, NMR spectroscopy, and TOF-MS spectrometry. The confirmation of their structures is often done through single-crystal X-ray diffraction analyses. These methods are crucial for understanding the molecular structures and stability of compounds like this compound (Ahmed et al., 2016).
Antifungal and Antiviral Properties
- Novel compounds from the triazole class, which includes derivatives of this compound, have been synthesized and characterized for potential antifungal properties. Studies on these compounds include determining their solubility in various solvents and evaluating their pharmacologically relevant properties (Volkova et al., 2020). Additionally, similar compounds have shown potential in antiviral activities against influenza viruses. Their effectiveness is often compared to reference drugs like Oseltamivir and Ribavirin (He et al., 2014).
Photochemical and Thermal Studies
- Research into the photochemical and thermal properties of compounds related to this compound has provided insights into their behavior under different conditions. These studies are essential for understanding the stereoelectronic control theories and mechanisms involved in these compounds' reactions (Lattes et al., 1982).
Catalytic Synthesis and Activation
- This compound derivatives have been used in catalytic synthesis, showcasing their potential in creating highly functionalized structures. The use of catalysts like dirhodium(II) and gold in these processes demonstrates their importance in synthetic chemistry (Yakura et al., 1999), (Hashmi et al., 2004).
Analytical and Structural Characterization
- Comprehensive analytical and structural characterizations of compounds related to this compound are crucial for their identification and understanding of their properties. These analyses often include techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction (Dybowski et al., 2021).
Safety and Hazards
“Methyl 2-(1,2-oxazol-5-yl)octanoate” is classified under the GHS07 pictogram . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Propriétés
IUPAC Name |
methyl 2-(1,2-oxazol-5-yl)octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-4-5-6-7-10(12(14)15-2)11-8-9-13-16-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJBCJOAAUFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)
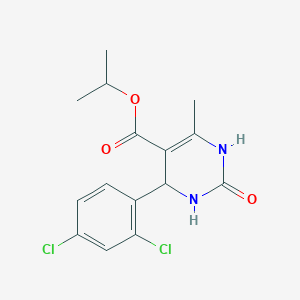
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)
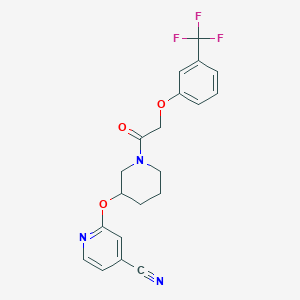
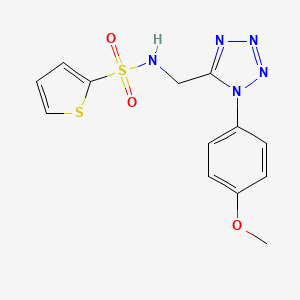
![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)
![2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2993809.png)
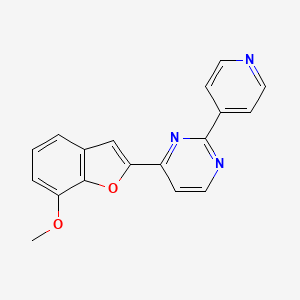
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)
